

DOTMA stability and storage conditions for laboratory use

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Compound of Interest

Compound Name: DOTMA

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An In-depth Technical Guide on the Stability and Storage of **DOTMA** for Laboratory Use

Introduction to DOTMA

N-[1-(2,3-dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride, commonly known as **DOTMA**, is a cationic lipid that has become a fundamental tool in molecular biology and drug delivery research.[1] As one of the first synthetic cationic lipids developed for gene transfection, **DOTMA** is widely used as a non-viral vector.[2][3] Its primary utility lies in its amphiphilic nature and permanent positive charge, conferred by a trimethylammonium headgroup. This positive charge facilitates the electrostatic interaction and condensation of negatively charged molecules such as plasmid DNA, siRNA, and mRNA.[2][4] When formulated into liposomes, often with a helper lipid, **DOTMA** can encapsulate these nucleic acids, and the resulting complex, or 'lipoplex', can fuse with the negatively charged cell membrane to enable the delivery of its cargo into the cytoplasm.[3][5] This guide provides a comprehensive overview of the critical stability and storage parameters for **DOTMA** to ensure its effective and reproducible use in a laboratory setting.

Chemical Properties and Solubility

A clear understanding of **DOTMA**'s chemical properties is essential for its proper handling and application.

Property	Value
CAS Number	104162-48-3[3][4][5]
Molecular Formula	C ₄₂ H ₈₄ ClNO ₂ [5]
Molecular Weight	670.57 g/mol [5][6]
Appearance	White to off-white solid[7]
Purity	Typically >95% or >99% (analytical method, e.g., HPLC, should be specified by the supplier) [5][6]
Solubility	Soluble in organic solvents such as chloroform, methanol, ethanol, and DMSO.[4][5] Insoluble in water.

Stability Profile

The stability of **DOTMA** is paramount for its efficacy as a transfection reagent. Degradation can compromise the structural integrity of liposomes and reduce transfection efficiency.

Key Factors Influencing Stability:

- **Temperature:** Prolonged exposure to high temperatures can accelerate the hydrolysis of the ester linkages in **DOTMA**, leading to its degradation. Liposome formulations are also sensitive to temperature changes.
- **pH:** Extreme pH conditions can catalyze the degradation of **DOTMA**-containing liposomes.
- **Light:** **DOTMA** is light-sensitive, and exposure to light can lead to oxidative damage of the unsaturated oleoyl chains.[5]
- **Oxidation:** The double bonds in the oleoyl chains are susceptible to oxidation. It is recommended to handle **DOTMA** under an inert gas like nitrogen or argon, especially for long-term storage in solution.

- Freeze-Thaw Cycles: Repeatedly freezing and thawing **DOTMA** solutions or liposome suspensions can disrupt the integrity of the lipid assemblies and should be avoided.
- Moisture (Hygroscopicity): As a hygroscopic solid, **DOTMA** can absorb moisture from the air, which may promote degradation.^[5] It should be stored in a desiccated environment.

While specific degradation kinetic data is not extensively published, the stability is generally considered sufficient for typical laboratory use when stored and handled correctly, with a shelf life of at least one year as a solid.^[5]

Recommended Storage Conditions

Proper storage is critical to maintaining the quality and performance of **DOTMA**. The following conditions are recommended based on its form.

Form	Temperature	Duration	Key Considerations
Solid (Powder)	-20°C or below[5][6]	≥ 1 Year[5]	Store in a tightly sealed container, protected from light and moisture.[3][5] A desiccator is recommended.
Stock Solution (in organic solvent)	-20°C	~1 Month[2]	Store in a tightly sealed vial, protected from light.[2] Purge with inert gas (e.g., nitrogen) before sealing to prevent oxidation. Avoid repeated freeze-thaw cycles.
-80°C	~6 Months[2]	Offers extended stability for stock solutions.[2] Follow the same considerations as for -20°C storage.	
Liposome Suspension	2-8°C (Refrigerated)	Short-term (days to weeks, formulation-dependent)	Store in a sterile, sealed container, protected from light. Do not freeze, as this will disrupt the liposome structure.

Experimental Protocols

Protocol for Assessing DOTMA Stability via HPLC

This protocol describes a general method to quantify the degradation of **DOTMA** over time under various stress conditions (e.g., temperature, pH).

Objective: To determine the percentage of intact **DOTMA** remaining after exposure to specific environmental conditions.

Materials:

- **DOTMA** sample
- HPLC-grade chloroform, methanol, and water
- Trifluoroacetic acid (TFA) or other suitable mobile phase modifier
- HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
- C18 reverse-phase HPLC column
- Incubators/water baths set to desired temperatures
- pH meter and buffers

Methodology:

- **Standard Preparation:** Prepare a stock solution of **DOTMA** in a suitable organic solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a standard curve.
- **Sample Preparation:** Prepare identical **DOTMA** solutions or liposome formulations for the stability study.
- **Stress Conditions:**
 - **Temperature:** Aliquot samples into sealed vials and store them at different temperatures (e.g., 4°C, 25°C, 40°C).
 - **pH:** Adjust the pH of aqueous liposome formulations using appropriate buffers and store them at a constant temperature.

- Light Exposure: Expose samples to a controlled light source (e.g., UV lamp or direct sunlight) for defined periods, alongside a control sample kept in the dark.
- Time Points: At designated time points (e.g., 0, 24, 48, 72 hours; 1 week; 1 month), remove an aliquot from each condition.
- HPLC Analysis:
 - Inject a fixed volume of the standard solutions and the test samples onto the HPLC system.
 - Mobile Phase (Example): A gradient of methanol and water with 0.1% TFA.
 - Flow Rate: 1.0 mL/min.
 - Detection: ELSD is often preferred for lipids as they may lack a strong chromophore for UV detection.
- Data Analysis:
 - Generate a standard curve by plotting the peak area versus the concentration of the **DOTMA** standards.
 - Use the standard curve to determine the concentration of intact **DOTMA** in each test sample at each time point.
 - Calculate the percentage of **DOTMA** remaining relative to the T=0 sample.
 - Plot the percentage of remaining **DOTMA** versus time to visualize the degradation kinetics.

Protocol for Cell Transfection Using DOTMA Liposomes

This protocol provides a general workflow for transfecting adherent mammalian cells. Optimization is required for specific cell types and nucleic acids.

Materials:

- **DOTMA**/helper lipid (e.g., DOPE) mixture in chloroform
- Nucleic acid (plasmid DNA, siRNA)
- Adherent mammalian cells in culture
- Serum-free cell culture medium (e.g., Opti-MEM)
- Complete growth medium with serum
- Sterile microcentrifuge tubes and cell culture plates

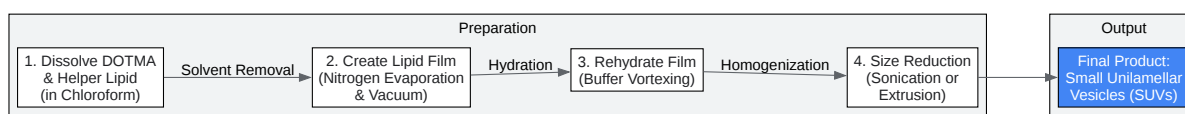
Methodology:

- Liposome Preparation:
 - In a sterile glass vial, mix **DOTMA** and a helper lipid (e.g., DOPE) at a 1:1 molar ratio.
 - Evaporate the organic solvent under a gentle stream of nitrogen to form a thin lipid film on the vial wall.
 - Further dry the film under vacuum for at least 1 hour to remove residual solvent.
 - Rehydrate the film with a sterile buffer or serum-free medium by vortexing to form multilamellar vesicles (MLVs).
 - To create small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a polycarbonate membrane (e.g., 100 nm pore size).
- Lipoplex Formation:
 - One day before transfection, seed cells in a multi-well plate so they reach 70-90% confluency on the day of transfection.
 - For each well to be transfected, dilute the required amount of nucleic acid into a microcentrifuge tube containing serum-free medium.

- In a separate tube, dilute the required amount of **DOTMA** liposomes into serum-free medium. The optimal lipid-to-nucleic acid ratio (w/w or charge ratio) must be determined empirically.
- Add the diluted liposome suspension to the diluted nucleic acid, mix gently by pipetting, and incubate at room temperature for 20-30 minutes to allow lipoplexes to form.
- Transfection:
 - Gently wash the cells with PBS or serum-free medium.
 - Remove the wash solution and add the lipoplex-containing medium to the cells.
 - Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO₂ incubator.
 - After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium containing serum.
- Post-Transfection Analysis:
 - Incubate the cells for another 24-72 hours.
 - Analyze the cells for gene expression (e.g., via fluorescence microscopy for GFP, qPCR for mRNA levels, or Western blot for protein expression) or gene knockdown (for siRNA).

Visualizations

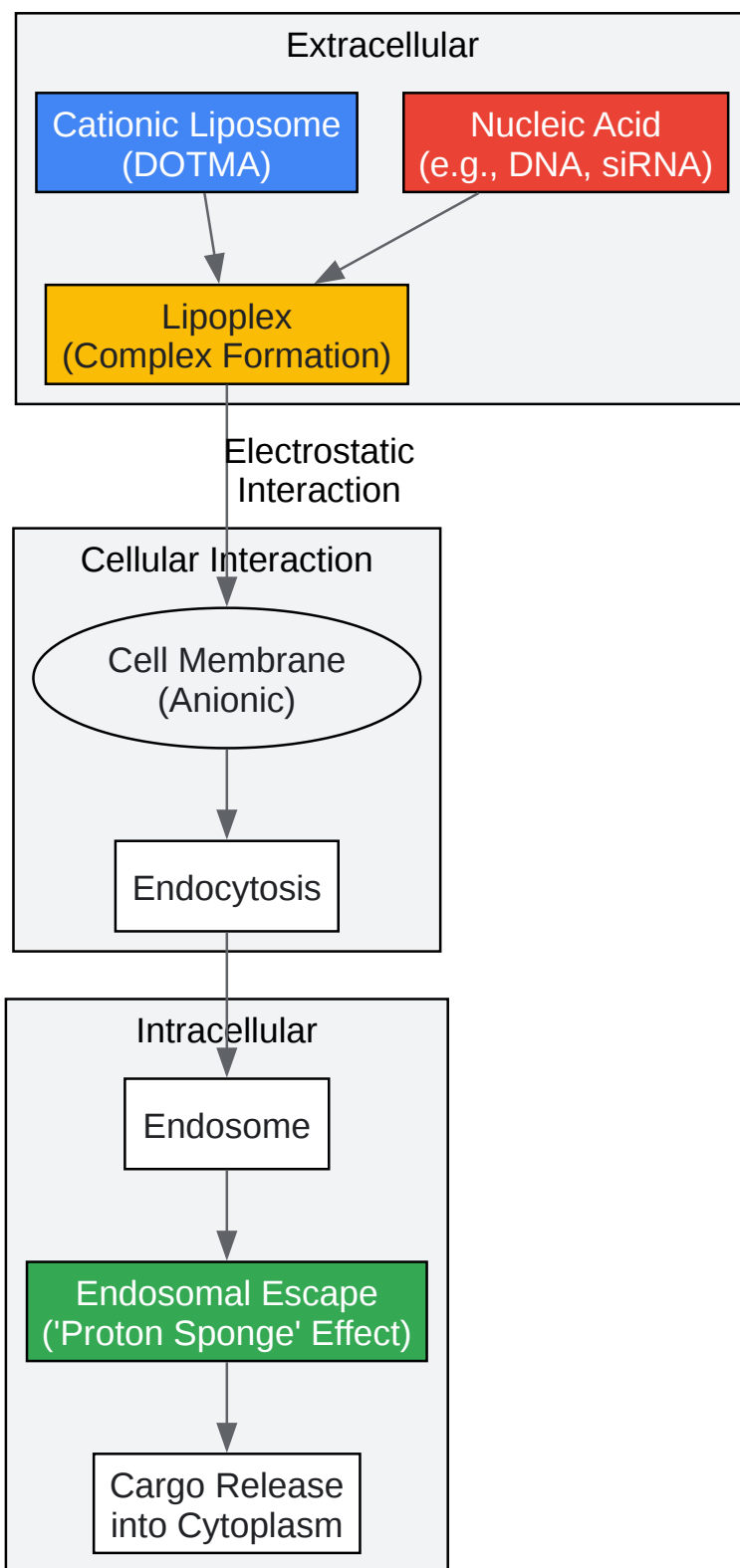
Workflow for DOTMA Liposome Preparation



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Caption: Workflow for preparing small unilamellar vesicles (SUVs) from **DOTMA**.

Mechanism of DOTMA-Mediated Transfection



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Caption: Simplified pathway of gene delivery using **DOTMA**-based liposomes.

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References

- 1. DOTAP: Structure, hydration, and the counterion effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DOTMA | Others 11 | 104162-48-3 | Invivochem [invivochem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. DOTMA - Echelon Biosciences [echelon-inc.com]
- 7. chemimpex.com [chemimpex.com]
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